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Introduction
Rapastinel, formerly known as GLYX-13, is a tetrapeptide (Thr-Pro-Pro-Thr-amide) that acts

as a positive allosteric modulator of the N-methyl-D-aspartate receptor (NMDAR).[1][2] It has

been investigated for its potential rapid-acting and long-lasting antidepressant and cognitive-

enhancing effects. Unlike NMDAR antagonists such as ketamine, rapastinel modulates

NMDAR activity without causing psychotomimetic or dissociative side effects in preclinical

models.[1][3] These notes provide a comprehensive overview of dosages, experimental

protocols, and mechanisms of action for researchers utilizing rapastinel in in vivo rodent

studies.

Data Presentation: Rapastinel Dosage and
Administration
The effective dosage of rapastinel in rodents varies depending on the species, the intended

effect (antidepressant vs. cognitive enhancement), and the experimental model. The following

tables summarize quantitative data from various preclinical studies.

Table 1: Rapastinel Dosage in Rat Models
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Dosage
Administratio

n Route

Animal

Model

Primary

Outcome
Key Findings References

1 mg/kg
Intravenous

(IV)

Young adult

(3 months)

and aged (27

months)

Sprague

Dawley rats

Cognitive

Enhancement

Reversed

age-related

cognitive

deficits in

multiple

learning and

memory

paradigms,

including T-

maze and

Morris water

maze.

[3]

2 mg/kg
Intravenous

(IV)

Sprague

Dawley rats

Synaptic

Plasticity

A single dose

induced

hippocampal

long-term

potentiation

(LTP) that

persisted for

up to two

weeks.
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3 mg/kg
Intravenous

(IV)

Sprague

Dawley rats

(2-3 months

old)

Antidepressa

nt-like Effects

A single dose

produced

rapid (within

1 hour) and

sustained (up

to 1 week)

antidepressa

nt-like effects

in the Forced

Swim Test

and facilitated

fear

extinction.

10 mg/kg
Subcutaneou

s (s.c.)
Rats

Antidepressa

nt-like Effects

Produced a

rapid and

sustained

antidepressa

nt-like effect

in the Forced

Swim Test.

Associated

with brain

concentration

s of

approximatel

y 30 nM.

30 mg/kg Subcutaneou

s (s.c.)

Rats Antidepressa

nt-like Effects

Produced a

maximal

antidepressa

nt-like effect.

Associated

with brain

concentration

s of

approximatel

y 100 nM.
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Effects were

lost at this

higher dose

in some

studies,

indicating a

potential

biphasic

dose-

response.

Table 2: Rapastinel Dosage in Mouse Models
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Dosage
Administratio

n Route

Animal

Model

Primary

Outcome
Key Findings References

0.3 mg/kg
Intravenous

(IV)

C57BL/6J

mice with

ketamine-

induced

deficits

Cognitive

Enhancement

Considered a

sub-effective

dose, but

potentiated

the effects of

lurasidone to

reverse

cognitive

deficits.

0.5 mg/kg
Intravenous

(IV)

Chronic

Unpredictable

Stress (CUS)

mice

Antidepressa

nt-like Effects

Part of a

dose-range

study;

effective

doses were 5

and 10

mg/kg.

1.0 mg/kg
Intravenous

(IV)

C57BL/6J

mice with

PCP/ketamin

e-induced

deficits

Cognitive

Enhancement

Reversed

declarative

memory

deficits

induced by

subchronic

PCP or

ketamine

administratio

n.

3 mg/kg Intraperitonea

l (i.p.)

Chronic

Unpredictable

Stress (CUS)

mice

Antidepressa

nt-like Effects

A single dose

reversed

CUS-induced

deficits in

sucrose

preference

and
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increased

immobility in

the Forced

Swim Test.

5 mg/kg
Intravenous

(IV)

C57BL/6J

mice

Antidepressa

nt-like Effects

Continuous

3-day

administratio

n produced

antidepressa

nt-like actions

dependent on

ERK/mTOR

signaling.

10 mg/kg
Intravenous

(IV)

C57BL/6J

mice

Antidepressa

nt-like Effects

Continuous

3-day

administratio

n produced

potent

antidepressa

nt-like actions

and

potentiated

VGF/BDNF/T

rkB signaling.

Signaling Pathways and Mechanism of Action
Rapastinel's therapeutic effects are initiated by its modulation of NMDARs, which triggers a

cascade of downstream signaling events associated with neuroplasticity. Unlike channel

blockers, rapastinel acts as a positive allosteric modulator, likely at a novel site on the

NMDAR, enhancing its function in a manner dependent on glycine. This initial action leads to

the activation of several key intracellular pathways.

The antidepressant effects of rapastinel are dependent on the activation of α-amino-3-

hydroxy-5-methyl-4-isoxazolepropionic acid receptors (AMPARs) and subsequent stimulation of

the Brain-Derived Neurotrophic Factor (BDNF), Extracellular signal-Regulated Kinase (ERK),
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and mammalian Target of Rapamycin (mTOR) signaling pathways. This cascade promotes

synaptogenesis, enhances synaptic plasticity (LTP), and ultimately reverses stress-induced

neuronal deficits.

Rapastinel NMDAR
(Positive Allosteric Modulation)

AMPAR ActivationRequires

Ca²+ Influx

mTOR Pathway

BDNF Release TrkB Activation
ERK Pathway ↑ Synaptic Plasticity (LTP)

↑ Synaptogenesis
(Dendritic Spine Density)

Antidepressant &
Cognitive Effects

Click to download full resolution via product page

Fig. 1: Rapastinel's proposed signaling cascade.

Experimental Protocols
Protocol 1: Induction of Depression-like Phenotype
using Chronic Unpredictable Stress (CUS)
This protocol is designed to induce a depression-like state in rodents, which can then be used

to test the antidepressant-like efficacy of rapastinel.

Animals: Male Sprague Dawley rats or C57BL/6J mice are commonly used. House animals

individually to prevent social buffering.

Stress Paradigm: For 21-35 consecutive days, expose animals to a variable sequence of

mild stressors. Stressors may include:

Stroboscopic illumination (e.g., 4 hours).

Tilted cage (45°) (e.g., 12 hours).

Food and water deprivation (e.g., 12-24 hours).

Soiled cage (100-200 ml of water in bedding) (e.g., 12 hours).

Predator odor exposure (e.g., 30 minutes).
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Forced swim in cold water (4°C for 5 minutes).

Overnight illumination.

Validation of Model: Before drug administration, confirm the depression-like phenotype using

behavioral tests such as the Sucrose Preference Test (for anhedonia) and the Forced Swim

Test (for behavioral despair). Stressed animals should show a significant reduction in

sucrose preference and increased immobility time compared to non-stressed controls.

Drug Administration: Following the stress period, administer rapastinel or vehicle. For acute

effects, testing can occur 1 hour post-injection. For sustained effects, testing can be

performed at 24 hours, 7 days, and 14 days post-injection.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 10 Tech Support

https://www.researchgate.net/publication/337236376_Rapastinel_a_novel_glutamatergic_agent_with_ketamine-like_antidepressant_actions_Convergent_mechanisms
https://www.oatext.com/nmdar-modulators-as-rapid-antidepressants-converging-and-distinct-signaling-mechanisms.php
https://pmc.ncbi.nlm.nih.gov/articles/PMC5327451/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5327451/
https://www.benchchem.com/product/b1663592#rapastinel-dosage-for-in-vivo-rodent-studies
https://www.benchchem.com/product/b1663592#rapastinel-dosage-for-in-vivo-rodent-studies
https://www.benchchem.com/product/b1663592#rapastinel-dosage-for-in-vivo-rodent-studies
https://www.benchchem.com/product/b1663592#rapastinel-dosage-for-in-vivo-rodent-studies
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1663592?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1663592?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

